3,5-Difluorobenzhydrol
Overview
Description
3,5-Difluorobenzhydrol (3,5-DFBH) is a fluorinated benzenoid compound that has been extensively studied for its unique properties and applications. It is a colorless, water-soluble solid with a melting point of 50-53°C. 3,5-DFBH has been used in a variety of scientific research applications, including synthesis, drug discovery, and biochemistry. This article provides an overview of 3,5-DFBH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Photoluminescent Properties and OLED Applications
The synthesis and application of Pt(II) metal complexes, including those utilizing 3,5-difluorobenzhydrol derivatives, are explored for their luminescent properties. These complexes are used in organic light-emitting diodes (OLEDs), exhibiting emissions ranging from purple to sky blue with high quantum yields. This suggests potential use in advanced display technologies (Jia‐Ling Liao et al., 2016).
Luminescence in Organometallic Complexes
Research into organometallic complexes reveals the synthesis and characterization of square-planar tetranuclear silver and gold clusters. These clusters, which incorporate this compound derivatives, demonstrate intense luminescence in the solid state. This could lead to potential applications in luminescent materials and chemical sensors (Y. Z. and Wanzhi Chen, 2007).
Applications in Polymer Technology
Polyimides synthesized from aromatic dianhydride and aromatic diamines with pendent trifluoromethyl groups, including this compound derivatives, have been studied. These polyimides are notable for their colorlessness, high transparency, and solubility, suggesting applications in optoelectronics, coatings, and high-performance polymers (Chin‐Ping Yang & Yu-Yang Su, 2005).
Gas Molecule Discrimination
A study on metal-organic frameworks (MOFs) using this compound derivatives shows unique adsorption properties for small gas molecules like hydrogen and carbon dioxide. This "gate opening" phenomenon in MOFs could be harnessed for gas storage or filtration technologies (H. Chun & Jin-soo Seo, 2009).
Charge Delocalization in Organic Chemistry
Research in organic chemistry has investigated the solvolytic reactivities of compounds, including this compound derivatives. The findings on charge delocalization and the contribution of non-canonical resonance structures in these compounds provide insights into reaction mechanisms, which could be relevant for synthetic organic chemistry (Kwang‐ting Liu, Chih‐Shiow Chuang & Bih-Yaw Jin, 2002).
Conformational Behavior in Fluorinated Compounds
Studies on the conformational behavior of this compound derivatives in various fluorinated compounds provide insights into molecular dynamics. This has applications in understanding the behavior of fluorinated molecules in different environments, which is crucial in material science and pharmaceuticals (T. Schaefer, C. Takeuchi & S. E. Sveinson, 1988).
Catalysis and Chemical Reactions
Research on the catalytic properties of this compound derivatives includes their use in direct amide condensation reactions. The strong electron-withdrawing effect of these compounds enhances their efficiency as catalysts, offering potential applications in green chemistry and sustainable synthesis processes (K. Ishihara, S. Kondo & Hisashi Yamamoto, 2001).
Properties
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBRGLZQRMJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934868 | |
Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153877-56-6 | |
Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153877-56-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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